BTR-1 Exhibits 5- to 7-Fold Greater Cytotoxicity Than ITH-1 and ITO-1 in Leukemic CEM Cells
In a direct head-to-head comparison using both trypan blue exclusion and MTT assays, BTR-1 demonstrated 5- to 7-fold higher cytotoxicity than ITH-1 and ITO-1 against the human T-cell leukemia cell line CEM [1]. The IC50 value for BTR-1 was estimated to be <10 μM, whereas the IC50 values for ITH-1 and ITO-1 were proportionally higher (exact values not reported) [1].
| Evidence Dimension | Cytotoxicity (potency) |
|---|---|
| Target Compound Data | IC50 <10 μM |
| Comparator Or Baseline | ITH-1 and ITO-1 (exact IC50 values not provided; relative potency difference: 5- to 7-fold) |
| Quantified Difference | 5- to 7-fold more potent |
| Conditions | Human T-cell leukemia cell line CEM; trypan blue exclusion and MTT assays |
Why This Matters
This quantifiable potency advantage ensures that experiments requiring BTR-1's specific level of cytotoxicity cannot be replicated using ITH-1 or ITO-1 without adjusting for a 5- to 7-fold dose increase, thereby justifying BTR-1 procurement for consistent and reproducible results.
- [1] Moorthy BT, Ravi S, Srivastava M, Chiruvella KK, Hemlal H, Joy O, Raghavan SC. Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorg Med Chem Lett. 2010 Nov 1;20(21):6297-301. doi: 10.1016/j.bmcl.2010.08.084. PMID: 20832305. View Source
